Dimethyl glutaconate
Overview
Description
Mechanism of Action
Target of Action
Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how this compound can interact with other molecules to form new compounds.
Biochemical Pathways
It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .
Pharmacokinetics
Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .
Biochemical Analysis
Biochemical Properties
It is known to react with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene . This suggests that Dimethyl glutaconate can participate in biochemical reactions involving enzymes and other biomolecules.
Molecular Mechanism
It is known to react with salicaldehyde to form a coumarin-fused electron deficient diene , suggesting that it may interact with biomolecules and potentially influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl glutaconate can be synthesized through the esterification of glutaconic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Glutaconic acid+2Methanol→Dimethyl glutaconate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where glutaconic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of continuous processes ensures higher yields and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl glutaconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Glutaconic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl glutaconate has a wide range of applications in scientific research:
Medicine: It is explored for its potential therapeutic applications due to its biological activity.
Industry: It is used in the production of personal care products and other industrial applications.
Comparison with Similar Compounds
- Diethyl glutaconate
- Dimethyl 2-oxoglutarate
- Dimethyl 3-methylglutarate
- Dimethyl propargylmalonate
Comparison: Dimethyl glutaconate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
dimethyl (E)-pent-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-76-1 | |
Record name | Dimethyl-pent-2-enedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?
A: this compound possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]
Q2: Can you provide an example of this compound's role in constructing complex molecules?
A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized this compound in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]
Q3: The papers mention "stereoselectivity" in the context of this compound's reactions. Could you elaborate on this aspect?
A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, this compound demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []
Q4: Are there any limitations associated with the use of this compound in synthesis?
A: One point to consider is the reactivity of the enone functional group in this compound, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []
Q5: What analytical techniques are employed to characterize and quantify this compound?
A: Common techniques used to characterize this compound include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []
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